molecular formula C16H12N2O6S B4574912 3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(phenylsulfonyl)acrylonitrile

3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(phenylsulfonyl)acrylonitrile

Cat. No.: B4574912
M. Wt: 360.3 g/mol
InChI Key: FHIWUJNJGCQSDL-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(phenylsulfonyl)acrylonitrile is a useful research compound. Its molecular formula is C16H12N2O6S and its molecular weight is 360.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.04160728 g/mol and the complexity rating of the compound is 663. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Acrylonitrile Exposure and Biomonitoring

Characterization of Acrylonitrile Exposure in the United States : This study assessed acrylonitrile exposure in the US population by measuring urinary metabolites in participants from the National Health and Nutrition Examination Survey (NHANES) 2011–2016. It highlights the importance of biomonitoring for acrylonitrile exposure, particularly among tobacco smokers, providing a basis for environmental health research and policy making (De Jesús et al., 2020).

Acrylonitrile and Occupational Health

Hemoglobin Adducts in Laboratory Workers, Smokers, and Nonsmokers : This research identifies hemoglobin adducts from acrylonitrile in different groups, providing insights into occupational exposure and the potential health risks associated with acrylonitrile. It underscores the need for protective measures and monitoring in workplaces where acrylonitrile is present (Bergmark, 1997).

Biomarkers of Acrylonitrile Exposure

Longitudinal Stability of Urinary Biomarkers : This study reports on the consistency of urinary biomarkers of acrylonitrile exposure over time in cigarette smokers. It supports the use of specific biomarkers as reliable indicators of tobacco smoke exposure, contributing to the understanding of long-term exposure risks (Chen et al., 2019).

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O6S/c1-24-15-9-11(8-14(16(15)19)18(20)21)7-13(10-17)25(22,23)12-5-3-2-4-6-12/h2-9,19H,1H3/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIWUJNJGCQSDL-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C(C#N)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(phenylsulfonyl)acrylonitrile
Reactant of Route 2
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3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(phenylsulfonyl)acrylonitrile
Reactant of Route 3
3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(phenylsulfonyl)acrylonitrile
Reactant of Route 4
3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(phenylsulfonyl)acrylonitrile
Reactant of Route 5
3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(phenylsulfonyl)acrylonitrile
Reactant of Route 6
3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(phenylsulfonyl)acrylonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.